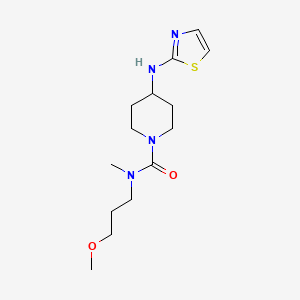![molecular formula C12H11BrN4O2 B6624711 2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide](/img/structure/B6624711.png)
2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyrazole derivative that is commonly used in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide has anti-inflammatory and analgesic effects in animal models. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and cytokines, and to decrease pain sensitivity. Additionally, this compound has been shown to have low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide in lab experiments is its ease of synthesis. This compound can be readily synthesized from commercially available starting materials. Additionally, this compound has been shown to have low toxicity, which makes it a safe choice for lab experiments.
One of the limitations of using 2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide in lab experiments is its limited solubility in water. This can make it challenging to work with in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide. One potential direction is the development of new pyrazole-based inhibitors for cancer treatment. Additionally, this compound could be further investigated for its potential use as an anti-inflammatory and analgesic agent. Further studies could also be conducted to better understand the mechanism of action of this compound and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide involves the reaction between 2-amino-5-methylpyrazole and 2-bromoacetic acid, followed by the reaction between the resulting intermediate and furan-3-carboxylic acid. The final product can be obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been used as a building block in the synthesis of other chemical compounds, such as pyrazole-based inhibitors for cancer treatment and pyrazole-based ligands for metal ions sensing. Additionally, this compound has been investigated for its potential use as an anti-inflammatory and analgesic agent.
Propiedades
IUPAC Name |
2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-8-7-10(17(16-8)5-2-4-14)15-12(18)9-3-6-19-11(9)13/h3,6-7H,2,5H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHVDOMFCHTYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(OC=C2)Br)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-methoxyphenyl)-2-methylpropan-2-yl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B6624639.png)
![3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B6624645.png)

![2-[(6-Ethyl-5-fluoropyrimidin-4-yl)-propan-2-ylamino]ethanol](/img/structure/B6624656.png)
![4-[[Cyclopropyl-(6-methylpyrimidin-4-yl)amino]methyl]-2-methoxyphenol](/img/structure/B6624661.png)
![Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B6624667.png)
![(6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B6624668.png)
![N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine](/img/structure/B6624681.png)
![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone](/img/structure/B6624689.png)
![1-(3-methylphenyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624690.png)
![2-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-sulfonamide](/img/structure/B6624691.png)
![2-bromo-N-[2-(2-fluoro-4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B6624712.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]furan-2-sulfonamide](/img/structure/B6624719.png)